3-Methoxypropane-1-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterogeneous Acid-Catalyzed Organic Transformations

Scientific Field: Catalysis

Methods of Application: The sulfonic acid derivatives are immobilized on inorganic supports via an organic linker.

Results or Outcomes: The use of these heterogeneous catalysts has led to the acceleration of organic transformations, providing an environmentally friendly alternative to homogeneous acid catalysts.

Biomaterials

Scientific Field: Biomedical Engineering

Summary of the Application: Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties.

Methods of Application: The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule.

Hydrometallurgy

Scientific Field: Metallurgy

Summary of the Application: Methanesulfonic Acid (MSA), a sulfonic acid derivative, has potential for use in hydrometallurgy.

Methods of Application: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products.

Results or Outcomes: The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications.

Ionic Liquids

Scientific Field: Green Chemistry

Summary of the Application: Sulfonic acid derivatives are used in the preparation of ionic liquids, which are salts that remain liquid at low temperatures and are used as green solvents.

Methods of Application: Sulfonic acid derivatives are anchored onto the surface of zeolite to prepare Brønsted acidic ionic liquid sulfonic acid catalysts.

Results or Outcomes: These catalysts can be used in various organic transformations, providing a green alternative to traditional solvents.

Sol-Gel Science

Scientific Field: Materials Science

Summary of the Application: Sulfonic acid functionalized hierarchical silica monoliths are of particular interest in applications involving ion exchange, acidic catalysis, and proton conduction.

Methods of Application: The synthesis involves the co-condensation approach, where thiol groups are introduced homogeneously into the pore structure, followed by their oxidation to SO3H groups and the simultaneous removal of the template.

Results or Outcomes: The resulting hybrid monoliths have a substantially narrower mesopore size distribution than conventional sol–gel materials and can be engineered crack-free in a robust column design.

Transesterification Reactions

Scientific Field: Organic Chemistry

Summary of the Application: Sulfonic acid-functionalized ionic liquids (ILs) show significant catalytic activity in transesterification reactions.

Methods of Application: Two imidazolic ILs with bisulfate as the counterion and their corresponding task-specific ILs (TSILs) that resulted from the addition of a sulfonic acid group inside the imidazolic-base structure were studied.

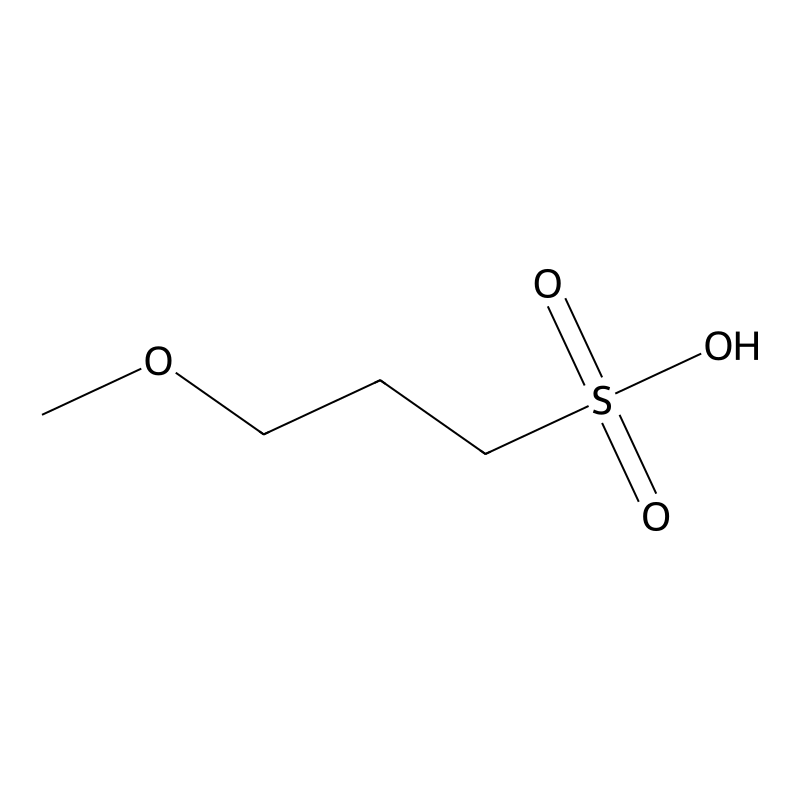

3-Methoxypropane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain with a methoxy substituent at the third carbon. Its chemical formula is C₄H₁₀O₄S, and it exhibits properties typical of sulfonic acids, including strong acidity and high water solubility. This compound is often utilized in various

Due to the lack of research on this specific compound, a mechanism of action cannot be established.

- Corrosivity: The strong acidity of the sulfonic acid group suggests potential corrosive effects on skin and eyes.

- Irritancy: The compound might be irritating to mucous membranes.

- Esterification: It can react with alcohols to form sulfonate esters, which are valuable intermediates in organic synthesis. This reaction is facilitated by the acidic nature of the sulfonic group.

- Protonation: The compound can act as a proton donor in acid-catalyzed reactions, enhancing the reactivity of substrates by protonating them.

- Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles under specific conditions, allowing for the synthesis of various derivatives .

The synthesis of 3-Methoxypropane-1-sulfonic acid typically involves:

- Sulfonation: This can be achieved by reacting propylene oxide with sulfur trioxide or sulfuric acid under controlled conditions to introduce the sulfonic group.

- Alkylation: The introduction of the methoxy group may involve alkylation reactions using methanol or methoxy-containing reagents under acidic conditions

3-Methoxypropane-1-sulfonic acid has several applications:

- Buffering Agent: Due to its zwitterionic properties, it is often used as a buffering agent in biochemical and molecular biology experiments.

- Surfactant: Its ability to reduce surface tension makes it useful in formulations requiring emulsification or stabilization.

- Intermediate in Organic Synthesis: It serves as a precursor for various chemical compounds and materials, particularly in polymer chemistry and pharmaceuticals .

Interaction studies involving 3-Methoxypropane-1-sulfonic acid focus on its role as a buffer and stabilizer in biochemical assays. These studies indicate that its zwitterionic form can effectively maintain pH levels in enzymatic reactions, thereby influencing enzyme activity and stability. Additionally, it may interact with lipids and proteins, affecting membrane dynamics and cellular processes .

Several compounds share structural similarities with 3-Methoxypropane-1-sulfonic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Cyclohexylamino)-2-hydroxypropanesulfonic acid | Contains a cyclohexylamino group at the second position | Commonly used as a biological buffer with different pKa values |

| Methanesulfonic acid | A simpler structure with only one carbon chain | Highly acidic; used extensively as an industrial reagent |

| 2-Hydroxyethylsulfonic acid | Contains an ethylene glycol unit | Often employed as a stabilizer in biopharmaceutical formulations |

| N-Ethyl-N-(2-hydroxyethyl) sulfonamide | Contains an ethyl group and hydroxyl functionality | Used primarily as an antibacterial agent |

The uniqueness of 3-Methoxypropane-1-sulfonic acid lies in its specific combination of properties derived from both the methoxy substituent and the sulfonic acid group, making it particularly effective as a buffering agent while also being versatile in organic synthesis applications .